all-trans-Retinonitrile

概要

説明

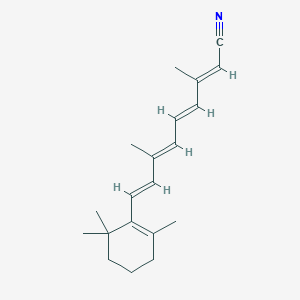

All-trans-Retinonitrile, also known as (2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenenitrile, is a derivative of vitamin A. This compound is a nitrile form of all-trans-retinoic acid, which is a metabolite of vitamin A. This compound is known for its role in various biological processes, including vision, immune function, and cellular differentiation.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of all-trans-Retinonitrile typically involves the conversion of all-trans-retinal to this compound. One common method involves the reaction of all-trans-retinal with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the corresponding oxime. This oxime is then dehydrated using a dehydrating agent like phosphorus pentachloride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are common in industrial settings to achieve the desired product quality.

化学反応の分析

Types of Reactions

All-trans-Retinonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form all-trans-retinoic acid.

Reduction: It can be reduced to form all-trans-retinol.

Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products

Oxidation: All-trans-retinoic acid.

Reduction: All-trans-retinol.

Substitution: Various substituted retinoids depending on the nucleophile used.

科学的研究の応用

Pharmacological Applications

1. Retinoid Metabolism and Visual Cycle Modulation

All-trans-retinonitrile plays a crucial role in the visual cycle, where it can be converted into 11-cis-retinal, essential for vision. Research indicates that modulating the metabolism of all-trans-retinal can help alleviate conditions such as age-related macular degeneration (AMD) and Stargardt disease. For instance, inhibitors like emixustat are being developed to regulate the activity of retinoid isomerase (RPE65), which is vital for recycling all-trans-retinal back to 11-cis-retinal. This approach aims to reduce the accumulation of toxic all-trans-retinal derivatives that contribute to retinal degeneration .

2. Neuroprotective Effects in Retinal Cells

Studies have shown that this compound can induce neuroprotective effects in retinal cells by modulating oxidative stress pathways. It has been observed that this compound can enhance mitochondrial functionality, thereby reducing cell death associated with phototoxicity. Specifically, research utilizing confocal Raman imaging demonstrated that this compound alters the redox status of cytochrome c in brain cancer cells, suggesting potential applications in neuroprotection and cancer therapy .

Oncology Applications

1. Anticancer Properties

Recent investigations have highlighted the potential of this compound in cancer therapy. It has been found to induce significant changes in mitochondrial function within human brain cancer cells, suggesting a role in regulating cellular metabolism and apoptosis pathways. The modulation of redox status by this compound indicates its potential as an adjuvant treatment in glioblastoma and other malignancies .

2. Case Study: Brain Cancer Cells

A study focusing on human brain cancer cell lines (astrocytoma CRL-1718 and glioblastoma U-87 MG) revealed that treatment with this compound resulted in notable alterations in mitochondrial activity. The findings suggest that this compound may enhance the efficacy of existing chemotherapeutic agents by improving cellular responses to oxidative stress .

Vision Science Applications

1. Retinal Photodamage Prevention

This compound's role in preventing retinal photodamage is critical, especially concerning light-induced retinal degeneration. Research indicates that the accumulation of all-trans-retinal, a precursor to retinol, can lead to cytotoxicity under intense light exposure. By understanding the mechanisms through which this compound operates, researchers aim to develop strategies for mitigating light-induced damage .

2. Therapeutic Innovations

Innovative pharmacological approaches are being explored to utilize this compound effectively in treating retinal diseases. For example, compounds that can sequester excess all-trans-retinal or inhibit its formation are under investigation to reduce toxicity levels while preserving visual function .

Data Tables

作用機序

All-trans-Retinonitrile exerts its effects by interacting with nuclear receptors, specifically retinoic acid receptors and retinoid X receptors. These receptors regulate the transcription of genes involved in cellular differentiation, proliferation, and apoptosis. The binding of this compound to these receptors leads to the activation or repression of target genes, thereby modulating various biological processes.

類似化合物との比較

Similar Compounds

All-trans-retinoic acid: A metabolite of vitamin A with similar biological activities.

All-trans-retinol: The alcohol form of vitamin A, involved in vision and cellular growth.

All-trans-retinal: The aldehyde form of vitamin A, essential for vision.

Uniqueness

All-trans-Retinonitrile is unique due to its nitrile functional group, which imparts different chemical reactivity compared to other retinoids. This unique reactivity makes it a valuable intermediate in the synthesis of various retinoid derivatives and allows for the exploration of novel therapeutic applications.

生物活性

Introduction

All-trans-retinonitrile (also known as all-trans-retinal nitrile) is a derivative of vitamin A with significant implications in biological systems. This compound has garnered attention due to its potential therapeutic applications, particularly in dermatology and oncology, as well as its role in cellular processes mediated by retinoid signaling pathways. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is structurally related to retinoids, which are known for their roles in vision, cellular differentiation, and growth regulation. Upon administration, this compound undergoes metabolic conversion to biologically active forms, primarily retinoic acids. This conversion is crucial as the biological effects of retinoids are predominantly mediated through retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

Metabolic Pathways

The metabolism of this compound involves several enzymatic reactions that convert it into various active metabolites. Key pathways include:

- Conversion to Retinoic Acid : this compound is converted into all-trans-retinoic acid (ATRA), which is the most potent form in terms of biological activity.

- Binding to Retinol-Binding Proteins : The compound can bind to retinol-binding proteins (RBP), influencing its distribution and bioavailability in tissues.

Table 1: Metabolic Conversion of this compound

| Compound | Conversion Product | Enzyme Involved |

|---|---|---|

| This compound | All-trans-Retinoic Acid | Retinaldehyde dehydrogenase |

| All-trans-Retinoic Acid | 4-Oxoretinoic Acid | Cytochrome P450 enzymes |

The biological effects of this compound are primarily mediated through its conversion to retinoic acid, which acts as a ligand for nuclear receptors. These receptors regulate gene expression involved in cell proliferation, differentiation, and apoptosis.

Key Findings:

- Keratinocyte Response : Research indicates that this compound enhances the proliferation of human keratinocytes and induces differentiation markers similar to those observed with ATRA treatment .

- Gene Expression Modulation : Studies show that this compound can modulate the expression of genes associated with skin health and cancer prevention, including those involved in cell cycle regulation and apoptosis .

Case Study 1: Dermatological Applications

A clinical study evaluated the efficacy of topical this compound in patients with acne vulgaris. Results indicated a significant reduction in lesion count and improvement in skin texture after 12 weeks of treatment. The mechanism was attributed to enhanced keratinocyte turnover and reduced inflammation.

Case Study 2: Oncology Research

In a preclinical model of acute promyelocytic leukemia (APL), this compound demonstrated cytotoxic effects on cancer cells. The study highlighted its potential as an adjunct therapy alongside conventional treatments, enhancing apoptosis and inhibiting tumor growth through retinoid signaling pathways .

Safety and Toxicity

While this compound exhibits promising biological activity, safety profiles must be considered. Studies suggest that high concentrations may lead to adverse effects such as skin irritation or teratogenicity when used during pregnancy . Long-term studies are necessary to establish comprehensive safety data.

Table 2: Safety Profile Summary

特性

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTQCZNCSHAYSX-OVSJKPMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C#N)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431651 | |

| Record name | all-trans-Retinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20638-88-4 | |

| Record name | all-trans-Retinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。